molecular formula C11H9NO3 B1395444 3-Acetyl-4-hydroxy-2-quinolone CAS No. 26138-64-7

3-Acetyl-4-hydroxy-2-quinolone

Cat. No.: B1395444
CAS No.: 26138-64-7
M. Wt: 203.19 g/mol
InChI Key: UTOJPZBVJLHYGO-UHFFFAOYSA-N
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Description

Significance and Research Context of the 4-Hydroxy-2-quinolone Scaffold

The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundational structure for a multitude of natural products and synthetic compounds with potent biological activities. researchgate.netmdpi.comarabjchem.orgresearchgate.net This structural motif is a key component in numerous alkaloids and is recognized for its versatile applications. nih.govrsc.org The quinolinone structure is a pivotal building block in a wide array of pharmacologically active compounds. nih.gov

Derivatives of the 4-hydroxy-2-quinolone scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antimalarial, antiviral, and anticonvulsant activities. researchgate.netmdpi.comnih.govrsc.org The inherent biological significance of this scaffold has spurred the development of diverse synthetic strategies to access novel derivatives with enhanced or multi-target activities. mdpi.com The ongoing exploration of this chemical space continues to yield compounds with potential therapeutic applications. mdpi.comacs.org

Historical Perspective of 3-Acetyl-4-hydroxy-2-quinolone Research

Research into quinoline (B57606) and quinolone derivatives dates back to the 19th century, driven by the isolation of over 600 derivatives from natural sources. nih.govrsc.org The synthesis and chemical transformations of this compound and its N-substituted derivatives have garnered considerable attention in both synthetic organic and medicinal chemistry. researchgate.net Early synthetic routes often involved the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinolines or the cleavage and decarboxylation of pyrano[3,2-c]quinoline-2,5(6H)-diones. researchgate.net A notable method for preparing the N-unsubstituted this compound involves the acylation of methyl anthranilate with acetoacetic ester, followed by an intramolecular Dieckmann cyclization. researchgate.netresearchgate.net Over the years, numerous synthetic methodologies have been developed and refined to improve yields and expand the diversity of accessible derivatives. researchgate.netnih.govresearchgate.net

Overview of Current Research Trends and Future Directions

Current research on this compound is multifaceted, with a strong emphasis on its utility as a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.govrsc.orgresearchgate.net Synthetic transformations focus on electrophilic and nucleophilic substitution reactions, as well as cycloaddition reactions, to generate a wide range of binary and fused heterocyclic scaffolds like pyrazoles, imidazoles, and pyrimidines. nih.govrsc.orgresearchgate.net

Future research is directed towards several promising areas:

Development of Novel Therapeutics: The diverse biological activities of its derivatives make it a prime candidate for the development of new drugs, particularly in the areas of anticancer and antimicrobial agents. arabjchem.orgsmolecule.comjournalgrid.comresearchgate.net

Fluorescence Sensing and Chemical pH Sensors: The optical and fluorescence properties of quinolinone derivatives are being explored for applications in developing chemical sensors. nih.govrsc.orgrsc.orgresearchgate.net

Agricultural Chemistry: There is potential for developing agrochemicals due to the biological activity of these compounds against pathogens. nih.govrsc.orgresearchgate.net

Anticorrosion Applications: The use of these compounds as corrosion inhibitors is another emerging area of investigation. nih.govrsc.orgresearchgate.net

Multi-target Drug Design: The privileged nature of the 4-hydroxy-2-quinolone scaffold is being leveraged to design single molecules that can interact with multiple biological targets, a promising strategy for treating complex diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJPZBVJLHYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180770
Record name 3-Acetyl-4-hydroxy-2-quinolone
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26138-64-7
Record name 3-Acetyl-2,4-dihydroxyquinoline
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Record name 3-Acetyl-4-hydroxy-2-quinolone
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Record name 3-Acetyl-4-hydroxy-2-quinolone
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Record name 3-acetyl-4-hydroxy-2-quinolone
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Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthesis of 3-Acetyl-4-hydroxy-2-quinolone

The synthesis of this compound and its derivatives is a focal point in organic chemistry due to the prevalence of the 4-hydroxyquinolin-2-one core in numerous natural products and pharmacologically active compounds. researchgate.net Various synthetic strategies have been developed, leveraging acylation, cyclization, condensation, and multi-component reactions, with modern techniques employing microwave and ultrasound energy to enhance efficiency.

Acylation Reactions (e.g., C-acylation of N-substituted-4-hydroxyquinolin-2(1H)-ones)

A primary method for introducing the 3-acetyl group is through the direct C-acylation of N-substituted-4-hydroxyquinolin-2(1H)-ones. researchgate.net This electrophilic substitution reaction typically involves treating the quinolone substrate with an acylating agent.

Commonly, the acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones is carried out using acetyl chloride in the presence of acetic acid or pyridine, often with the aid of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the reaction. rsc.org For instance, the direct acetylation of various N-substituted-4-hydroxyquinolin-2(1H)-ones with polyphosphoric acid (PPA) has been shown to yield the corresponding 3-acetyl derivatives. researchgate.net

An alternative approach involves the O-acylation of 4-hydroxycoumarin (B602359) with acetyl chloride to form an enol ester. This intermediate is then rearranged to yield 3-acetyl-4-hydroxycoumarin, a related but different compound, highlighting the nuances of acylation reactions on similar scaffolds. arabjchem.org

Table 1: C-Acylation of N-Substituted-4-hydroxyquinolin-2(1H)-ones

Substrate Acylating Agent Catalyst/Conditions Product Reference
N-substituted-4-hydroxyquinolin-2(1H)-ones Acetyl chloride Polyphosphoric acid (PPA) N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-ones researchgate.net

Cyclization Reactions (e.g., Dieckmann intramolecular cyclization)

Cyclization reactions are fundamental to forming the quinolone ring system. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a classic method for creating five or six-membered rings. youtube.com This reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule. youtube.com While a direct example for this compound is not prominently featured, the principles of intramolecular cyclization are central to its synthesis.

More direct cyclization routes to the target compound include:

Thermal Cyclization : The thermal cyclization of 3-oxo-N-phenylbutanamide in boiling o-dichlorobenzene (ODCB) produces 3-acetyl-4-(methylthio)quinolin-2(1H)-one, which can then be hydrolyzed with aqueous sodium hydroxide (B78521) to afford this compound in good yield. researchgate.net

Reductive Cyclization : 2'-Nitrochalcones can undergo reductive cyclization using a formic acid/acetic anhydride (B1165640) mixture as a carbon monoxide surrogate, catalyzed by palladium complexes, to yield 4-quinolones. nih.gov This method is particularly effective for synthesizing 2-aryl-4-quinolones. nih.gov

From Benzoxazinones : 2-methyl-3,1-benzoxazin-4-one can be C-acylated with ethyl acetoacetate (B1235776) to form an ester intermediate. Subsequent cyclization of this ester in a basic medium at room temperature furnishes this compound. rsc.org

Ring Opening of Pyranoquinolones : An attractive alternative synthesis involves the ring opening of pyranoquinolones using sodium hydroxide, followed by spontaneous decarboxylation, to yield N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones. researchgate.netrsc.org

Condensation Reactions (e.g., Knoevenagel condensation)

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. youtube.com This reaction is a powerful tool for forming carbon-carbon double bonds and is utilized in the synthesis of various heterocyclic systems, including quinolines.

A combination of Knoevenagel condensation and an aza-Wittig reaction has been developed for the synthesis of 3-sulfonyl-substituted quinolines. nih.gov This cascade reaction involves o-azidobenzaldehydes and β-ketosulfones, demonstrating the utility of condensation reactions in building the quinoline (B57606) core with specific substituents at the 3-position. nih.gov While not a direct synthesis of the acetyl derivative, it illustrates a relevant condensation-based strategy.

In a related context, the Knoevenagel condensation of salicylaldehyde (B1680747) with ethyl acetoacetate is a well-established method for producing 3-acetylcoumarin (B160212), a structurally similar compound. youtube.com This highlights the potential for applying similar condensation strategies to aniline-based starting materials to achieve the quinolone core. Furthermore, Knoevenagel condensation of 4-hydroxyquinolines with aromatic aldehydes can lead to the formation of benzylidene derivatives. nih.gov

Multi-component Reactions (e.g., reaction with ethyl orthoformate, aniline, and ethyl malonate)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov

A highly efficient multi-component reaction for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives utilizes triethyl orthoformate, aromatic amines, and ethyl acetoacetate under microwave irradiation. mdpi.com This one-pot approach provides good yields and reduces reaction times significantly. mdpi.com The reaction mechanism typically involves the initial reaction of the dicarbonyl compound with triethyl orthoformate to form an intermediate, which then reacts with the amine. This is followed by an intramolecular cyclization to afford the final quinolone product. nih.gov

Table 2: Multi-component Synthesis of Quinolone Derivatives

Component 1 Component 2 Component 3 Conditions Product Type Reference
Aromatic Amine Triethyl Orthoformate Ethyl Acetoacetate Microwave Irradiation 3-Acetyl-4-hydroxyquinoline derivatives mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgconicet.gov.ar The uniform heating provided by microwave irradiation can minimize the formation of by-products. conicet.gov.ar

The synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been successfully achieved using microwave irradiation in a multi-component reaction involving aromatic amines, triethyl orthoformate, and ethyl acetoacetate. mdpi.com This method is noted for its efficiency and reduced reaction times. mdpi.com Similarly, the synthesis of ethyl-quinolon-4-one-3-carboxylates is efficiently performed through a one-pot microwave-assisted cyclization of aminomethylenemalonate intermediates, which are formed from the reaction of anilines and diethyl-ethoxymethylenmalonate. conicet.gov.ar

Researchers have demonstrated that microwave-assisted synthesis of quinoline derivatives can dramatically reduce reaction times from hours to mere minutes while improving yields. asianpubs.orgwjbphs.com For example, a protocol for synthesizing 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione using microwave heating was achieved with a 98% yield. wjbphs.com

Ultrasound-Promoted Synthesis

The use of ultrasonic irradiation in organic synthesis is another green chemistry approach that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions.

Ultrasound has been effectively used to promote the synthesis of quinolone and isoquinolone derivatives. For instance, quinolinium and isoquinolinium salts are readily oxidized by potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation, offering shorter reaction times, easier work-up, and good to quantitative yields compared to previously known methods. researchgate.net

While direct synthesis of this compound using ultrasound is not extensively detailed in the provided search results, the successful application of this technique for related structures is evident. For example, ultrasound-assisted conjugation of quinoline-3-carbaldehydes with aromatic acid hydrazides provided target acylhydrazone compounds in just 4–6 minutes with excellent yields. mdpi.com Additionally, the synthesis of chalcones of 3-acetylcoumarin has been achieved efficiently under dual-frequency ultrasonic irradiation. e-journals.in These examples underscore the potential of sonochemistry as a rapid and efficient method for synthesizing complex heterocyclic compounds like this compound.

Synthesis of Derivatives and Analogues of this compound

The unique structural features of this compound, including the acidic hydroxyl group, the reactive acetyl moiety, and the lactam function, provide a versatile platform for a multitude of chemical modifications. These transformations have been extensively explored to generate a diverse library of analogues with a wide range of potential applications.

N-Substitution and Derivatization

The nitrogen atom of the quinolone ring is a primary site for substitution, allowing for the introduction of various alkyl and aryl groups. This modification not only influences the physicochemical properties of the molecule but also serves as a handle for further functionalization. N-methylation of this compound can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. nih.gov For instance, 3-acetyl-4-hydroxy-N-methylquinolin-2-one can be prepared from N-methylaniline and diethyl malonate. researchgate.net The direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride in the presence of polyphosphoric acid (PPA) also yields the corresponding 3-acetyl derivatives. nih.gov

Reagent/CatalystN-SubstituentReference
Methyl iodide / Sodium hydride or Potassium carbonateMethyl nih.gov
Diethyl malonate (from N-methylaniline)Methyl researchgate.net
Acetyl chloride / Polyphosphoric acidVarious (from N-substituted precursors) nih.gov

Modification at the C-3 Position (e.g., acryloyl and ethylidene derivatives)

The acetyl group at the C-3 position is a key reactive center, enabling a variety of condensation reactions to introduce new functionalities. A prominent example is the Claisen-Schmidt condensation with various aromatic aldehydes, which leads to the formation of α,β-unsaturated ketones, often referred to as chalcone (B49325) analogues. arabjchem.org This reaction is typically catalyzed by a base like piperidine (B6355638). researchgate.net For example, the reaction of 3-acetyl-4-hydroxy-N-methylquinolin-2-one with substituted benzaldehydes in the presence of piperidine yields the corresponding (E)-4-hydroxy-3-(3-(aryl)acryloyl)-1-methylquinolin-2(1H)-ones. researchgate.net

Thermal condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) affords the corresponding 3-[3-(dimethylamino)prop-2-enoyl]-4-hydroxy-quinolin-2(1H)-one derivatives. nih.gov

ReagentResulting DerivativeCatalyst/ConditionsReference
Substituted benzaldehydesα,β-Unsaturated ketones (Chalcone analogues)Piperidine researchgate.net
N,N-dimethylformamide dimethyl acetal (DMF-DMA)3-[3-(Dimethylamino)prop-2-enoyl] derivativesThermal nih.gov

Formation of Hybrid Compounds (e.g., quinolinone-chalcone and quinolinone-pyrazoline hybrids)

Building upon the C-3 modifications, the resulting quinolinone-chalcone hybrids serve as versatile intermediates for the synthesis of more complex hybrid molecules. A notable example is their conversion to quinolinone-pyrazoline hybrids. This is achieved through the cyclization of the α,β-unsaturated ketone moiety with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.gov These hybrid compounds merge the structural features of the quinolone and pyrazoline rings, two important pharmacophores in medicinal chemistry. The synthesis of quinolinone-chalcone hybrids is accomplished via an aldol (B89426) condensation reaction. nih.gov

Heterocyclic Ring Fusions (e.g., pyrazole, pyrimidine, thiazine, oxadiazole, isoxazolo, pyrimido, pyrazolo, thienopyrimidine derivatives)

The inherent reactivity of the this compound scaffold allows for its use as a building block in the construction of various fused heterocyclic systems. These reactions often involve the participation of both the acetyl group and the hydroxyl or lactam functionalities.

Pyrazole and Isoxazole Fusion: The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazolo[4,5-c]quinolinone. nih.gov Similarly, treatment with hydrazine hydrate can yield pyrazoloquinolinone derivatives. rsc.org A specific example involves the reaction of 2-hydroxy-3-acetylquinoline with p-chlorophenylhydrazine to synthesize a substituted 1H-pyrazolo[3,4-b]quinoline. mdpi.com

Pyrimidine and Pyrimido Fusion: The condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with nitrogen-containing reagents like urea, thiourea, or guanidine (B92328) nitrate (B79036) results in the formation of pyrimido[5,4-c]quinolinones. nih.gov For instance, the reaction with guanidine can afford pyrimidoquinolinone derivatives. rsc.org The synthesis of pyrimidine-quinolone hybrids has also been achieved through microwave-assisted aromatic nucleophilic substitution. nih.gov

Oxadiazole Fusion: A series of 3-acetyl-N-methyl-2-quinolone oxadiazole derivatives have been synthesized. The process involves the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one with ethyl bromoacetate, followed by hydrazinolysis, condensation with aryl aldehydes to form Schiff bases, and subsequent cyclization with acetic anhydride.

ReagentFused HeterocycleReference
Hydrazine hydratePyrazole rsc.org
Hydroxylamine hydrochlorideIsoxazole nih.gov
Urea, Thiourea, Guanidine nitratePyrimidine nih.gov
Ethyl bromoacetate, Hydrazine hydrate, Aryl aldehydes, Acetic anhydrideOxadiazole

Carboxamide and Related Amide Derivatization

The 3-acetyl group can be converted into a carboxylic acid, which then serves as a precursor for the synthesis of a wide range of carboxamide derivatives. For example, 1-ethyl-4-hydroxy-2-quinolone-3-carboxylic acid can be synthesized and subsequently coupled with various amines to produce N-substituted carboxamides. nih.gov The synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives has also been reported. mdpi.com These amide derivatives have garnered significant interest due to their potential biological activities.

Chemical Transformations and Reactivity

The this compound molecule exhibits a rich and diverse reactivity profile, stemming from its multiple functional groups. The enolized β-dicarbonyl system, the lactam ring, and the aromatic core all contribute to its chemical behavior.

The molecule can undergo electrophilic substitution reactions. rsc.org The hydroxyl group can be O-alkylated, for instance, with dimethyl sulphate in the presence of potassium carbonate to yield a 4-methoxyquinolin-2(1H)-one derivative. researchgate.net

The acetyl group is susceptible to a variety of transformations. Oxidation with selenium dioxide can convert the acetyl group into an α-keto acid. researchgate.net Furthermore, deacetylation of 3-acetyl-4-hydroxyquinolin-2(1H)-ones can be accomplished using concentrated sulfuric acid to yield the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-ones. researchgate.net

The reactivity of the acetyl group also allows for the formation of enaminones through condensation with amines under acidic conditions. nih.gov

Hydrolysis Reactions

Hydrolysis reactions are instrumental in the synthesis of this compound from various precursors. One notable method involves the basic hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one. researchgate.net This reaction, typically carried out using aqueous sodium hydroxide, results in the formation of 3-acetyl-4-hydroxyquinolin-2(1H)-one in a 78% yield. researchgate.net Another synthetic route that employs a hydrolysis step is the acid hydrolysis of certain quinolinone derivatives, which can also furnish this compound. rsc.org

Additionally, the hydrolysis of cyclic esters, specifically pyronoquinolones, using a sodium hydroxide solution provides an alternative pathway to N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones. researchgate.net These hydrolysis-based methods are fundamental in the multi-step syntheses of the target compound and its derivatives.

Starting MaterialReagents and ConditionsProductYield
3-acetyl-4-(methylthio)quinolin-2(1H)-oneAqueous Sodium HydroxideThis compound78%
Pyronoquinolones (e.g., 5a-c)Aqueous Sodium HydroxideN-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones-

Oxidation Reactions (e.g., Selenium dioxide oxidation)

The oxidation of this compound derivatives has been explored, with selenium dioxide (SeO₂) being a key reagent. The reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one with selenium dioxide under Riley conditions leads to the formation of the corresponding α-keto acid. researchgate.net This oxidation specifically targets the acetyl group, converting it into a glyoxylic acid moiety. The reaction proceeds with a high yield of 94%. researchgate.net

The Riley oxidation is a well-established method for the oxidation of methylene groups adjacent to carbonyls. wikipedia.org The mechanism involves an initial reaction of the enol form of the acetyl group with selenium dioxide. wikipedia.org

SubstrateReagentConditionsProductYield
3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-oneSelenium dioxide (SeO₂)Riley conditionsα-keto acid derivative94%

Deacetylation Reactions

The acetyl group at the C-3 position of 3-acetyl-4-hydroxy-2-quinolones can be removed through deacetylation reactions. A common method for this transformation involves the use of concentrated sulfuric acid. researchgate.net This process yields 4-hydroxy-N-substituted-quinolin-2(1H)-ones. researchgate.net This reaction is a straightforward method for accessing the core 4-hydroxy-2-quinolone scaffold from its 3-acetylated precursors, which are often readily available through various synthetic routes.

SubstrateReagentProduct
3-acetyl-4-hydroxyquinolin-2(1H)-onesConcentrated Sulfuric Acid4-hydroxy-N-substituted-quinolin-2(1H)-ones

Alkylation Reactions (N-, O-, and C-alkylation)

Alkylation of this compound can occur at the nitrogen, oxygen, and carbon atoms, leading to a variety of derivatives.

N-Alkylation: The nitrogen atom of the quinolone ring can be alkylated under basic conditions. For instance, N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one can be achieved using methyl iodide in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) or with potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net

O-Alkylation: The hydroxyl group at the C-4 position can also be alkylated. The reaction of the N-methylated product with dimethyl sulphate and anhydrous potassium carbonate in acetone (B3395972) results in the formation of the corresponding 4-methoxyquinolin-2(1H)-one. researchgate.net

C-Alkylation: While not as commonly cited for this specific molecule in the initial results, C-alkylation of the active methylene group of the acetyl side chain is a plausible transformation under appropriate basic conditions.

Alkylation TypeSubstrateReagents and ConditionsProduct
N-MethylationThis compoundMethyl iodide, Sodium hydride/THF or Potassium carbonate/DMF3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one
O-Methylation3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-oneDimethyl sulphate, Anhydrous potassium carbonate/Acetone3-acetyl-1-methyl-4-methoxyquinolin-2(1H)-one

Reactions with Nitrogen Bases (e.g., hydroxylamine, urea, thiourea, guanidine nitrate)

The acetyl group of this compound serves as a versatile handle for the construction of fused heterocyclic systems through reactions with various nitrogen bases. The treatment of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydroxylamine hydrochloride, urea, thiourea, or guanidine nitrate in refluxing ethanol (B145695) with a catalytic amount of sodium acetate (B1210297) affords isoxazolo[4,5-c]quinolinone and pyrimido[5,4-c]quinolinones, respectively. researchgate.net

These reactions proceed through an initial condensation of the nitrogen base with the acetyl carbonyl, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic products.

Nitrogen BaseReagents and ConditionsProduct
Hydroxylamine hydrochlorideRefluxing ethanol, Sodium acetate (catalyst)Isoxazolo[4,5-c]quinolinone
UreaRefluxing ethanol, Sodium acetate (catalyst)Pyrimido[5,4-c]quinolinone derivative
ThioureaRefluxing ethanol, Sodium acetate (catalyst)Pyrimido[5,4-c]quinolinone derivative
Guanidine nitrateRefluxing ethanol, Sodium acetate (catalyst)Pyrimido[5,4-c]quinolinone derivative

Formation of Metal Complexes

The 4-hydroxy and acetyl groups of this compound can act as bidentate ligands in the formation of metal complexes. Heating 3-acetyl-4-hydroxy-1-methyl-2-quinolone in a mixture of boron trifluoride etherate and benzene (B151609) leads to the formation of a boron difluoride complex. researchgate.net In this complex, the boron atom is coordinated to the oxygen atoms of the 4-hydroxy group and the acetyl carbonyl group, forming a stable six-membered ring.

SubstrateReagentConditionsProduct
3-acetyl-4-hydroxy-1-methyl-2-quinoloneBoron trifluoride etherateHeating in benzeneBoron difluoride complex

Biological and Pharmacological Investigations

Antimicrobial Activities

Derivatives of 4-hydroxy-2-quinolone have demonstrated a range of antimicrobial properties, positioning them as promising candidates for the development of new therapeutic agents.

Antibacterial Efficacy

Research has highlighted the potential of quinolone-based compounds against various bacterial strains. Novel quinolone-macrocycle conjugates have shown submicromolar antibacterial activity against both Escherichia coli and Staphylococcus aureus nih.gov. Furthermore, a series of new 4-hydroxy-2-quinolinone analogs have been synthesized and evaluated for their antibacterial properties. While many of these analogs showed limited activity against S. aureus and E. coli, certain brominated analogs with a nonyl side chain exhibited notable inhibitory activity against S. aureus nih.gov. The antibacterial activity, though not as potent as their antifungal effects, displayed a similar structure-activity relationship nih.gov.

Antifungal Efficacy

The 4-hydroxy-2-quinolone framework has been identified as a promising scaffold for developing new antifungal agents nih.gov. Studies have revealed significant antifungal activity of its analogs against pathogenic fungi. For instance, certain brominated analogs have demonstrated exceptional activity against Aspergillus flavus, with one compound exhibiting an IC50 value of 1.05 µg/mL, surpassing the efficacy of the control drug, amphotericin B nih.gov. While some quinolones initially did not show antifungal activity, the synthesis of new analogs, hybrid molecules, and metal-complexed quinolones has led to compounds with significant activity against fungi like Candida albicans and Aspergillus flavus mdpi.com. For example, clinafloxacin-triazole hybrids have shown stronger antifungal activity against Candida albicans and Candida mycoderma compared to fluconazole (B54011) mdpi.com.

Anti-tubercular Activity

Fluoroquinolones are crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB) nih.govnih.gov. They are also used for patients with drug-sensitive tuberculosis who cannot tolerate first-line treatments nih.gov. The rise of extensively drug-resistant TB (XDR-TB) is linked to increasing fluoroquinolone resistance nih.gov. Research into new quinolone derivatives aims to develop compounds with improved efficacy against Mycobacterium tuberculosis. For example, certain synthesized quinolone derivatives have shown promising anti-tubercular activity against the M. tuberculosis H37Rv strain, with some compounds also being effective against MDR-TB strains rsc.org.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV researchgate.netnih.govyoutube.com. These enzymes are essential for DNA replication, transcription, and repair youtube.comslideshare.net. By targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, quinolones prevent the relaxation of supercoiled DNA and the separation of replicated chromosomes, ultimately leading to bacterial cell death slideshare.net. The 4-hydroxy-2-quinolone fragment is considered essential for the inhibition of DNA gyrase B nih.gov.

Overcoming Antibiotic Resistance

The increasing prevalence of antibiotic resistance is a major global health concern nih.govnih.gov. Resistance to quinolones can develop through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through mechanisms that reduce the intracellular concentration of the drug, such as the upregulation of efflux pumps nih.govacs.org. Research is focused on developing new quinolone derivatives that can overcome these resistance mechanisms. This includes creating compounds that are effective against resistant strains or that act via different mechanisms nih.gov. The dual-targeting action of some fourth-generation fluoroquinolones on both DNA gyrase and topoisomerase IV is a strategy to slow the development of resistance wikipedia.org.

Anti-inflammatory Properties

In addition to their antimicrobial effects, some quinolones have demonstrated immunomodulatory and anti-inflammatory properties mdpi.com. For instance, certain fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) have been reported to inhibit the inflammatory response in microglia mdpi.com. Moxifloxacin has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-alpha mdpi.com. While the mechanisms are not fully understood, these effects are thought to involve the inhibition of signaling pathways like NF-κB mdpi.com.

Lipoxygenase (LOX) Inhibitory Activity

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammatory processes nih.gov. The inhibition of these enzymes can reduce leukotriene production, leading to an anti-inflammatory effect nih.gov. The 4-hydroxy-2-quinolone scaffold has been a focus for developing LOX inhibitors mdpi.com.

In a study investigating various quinolinone derivatives, several compounds demonstrated significant inhibitory activity against soybean lipoxygenase (LOX), which is often used as a model for human LOX. Specifically, quinolinone–carboxamide compounds, synthesized from the core structure, showed notable potency. For instance, compounds designated as 3h and 3s in one study exhibited the best LOX inhibitory activity with an IC50 value of 10 μM mdpi.com. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

In silico docking studies, which are computational simulations of a ligand binding to a receptor, revealed that these potent analogues likely bind at an alternative binding site on the LOX enzyme, rather than the active site where the substrate normally binds mdpi.com.

Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected 4-Hydroxy-2-quinolone Derivatives
CompoundDescriptionLOX Inhibitory Activity (IC50)Source
3hQuinolinone–carboxamide derivative10 μM mdpi.com
3sQuinolinone–carboxamide derivative10 μM mdpi.com
3gQuinolinone–carboxamide derivative27.5 μM mdpi.com
11eQuinolinone hybrid with acetylated ferulic acid52 μM mdpi.com

Antioxidant Properties

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. These free radicals can cause oxidative stress, a process that leads to cell damage. The antioxidant properties of compounds are often evaluated by their ability to inhibit lipid peroxidation and scavenge free radicals nih.govmdpi.com.

Derivatives of 3-Acetyl-4-hydroxy-2-quinolone have been investigated for their antioxidant capabilities. For example, the quinolinone carboxamide 3g demonstrated a 100% inhibition of lipid peroxidation in one study mdpi.com. It also showed a 67.7% ability to scavenge hydroxyl radicals and a 72.4% scavenging activity in the ABTS radical cation decolorization assay, another common method for measuring antioxidant capacity mdpi.com. Similarly, a hybrid compound incorporating the quinolinone scaffold with acetylated ferulic acid (11e ) showed 97% inhibition of lipid peroxidation mdpi.com.

Table 2: Antioxidant Profile of Selected 4-Hydroxy-2-quinolone Derivatives
CompoundInhibition of Lipid PeroxidationHydroxyl Radical ScavengingABTS Radical ScavengingSource
3g100%67.7%72.4% mdpi.com
11e97%Not ReportedNot Reported mdpi.com

Multi-target Anti-inflammatory Agents

The concept of multi-target agents has gained traction in drug discovery, particularly for complex diseases like inflammation where multiple biological pathways are involved mdpi.com. Compounds that can modulate more than one target can offer improved therapeutic efficacy. Due to their combined LOX inhibitory and antioxidant activities, certain 4-hydroxy-2-quinolone derivatives are classified as multi-target anti-inflammatory agents mdpi.com.

For example, compound 3g not only inhibits LOX with an IC50 of 27.5 μM but also exhibits potent antioxidant effects, including 100% inhibition of lipid peroxidation and significant radical scavenging abilities mdpi.com. Compound 11e also demonstrates this dual activity, with a LOX inhibition IC50 of 52 μM and 97% inhibition of lipid peroxidation mdpi.com. This ability to simultaneously target enzymatic drivers of inflammation (LOX) and the resulting oxidative stress (via antioxidant action) makes these compounds interesting candidates for further anti-inflammatory research mdpi.combioworld.com.

Neurological and CNS Activities

The quinolone scaffold is also associated with a range of activities within the central nervous system (CNS).

Anticonvulsant Effects

Epilepsy is a common neurological disorder characterized by recurrent seizures nih.gov. Many antiepileptic drugs work by modulating ion channels or neurotransmitter systems to reduce excessive neuronal firing medscape.com. The 4-hydroxyquinolin-2-one structure and its 3-acyl derivatives have been identified as possessing anticonvulsant properties researchgate.netacs.org. Research has shown that these compounds can act as systemically active anticonvulsants, suggesting they can cross the blood-brain barrier to exert their effects within the CNS acs.org. The quinoline (B57606) functional group, in general, has been found in various substances with demonstrated anticonvulsant activity in animal models nih.gov.

Glycine (B1666218) Site Antagonism of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for excitatory neurotransmission in the brain and is involved in synaptic plasticity, learning, and memory nih.gov. For the NMDA receptor to become activated, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine, must bind to it wikipedia.org. Overactivation of NMDA receptors can lead to excitotoxicity, a process that damages or kills nerve cells and is implicated in various neurological disorders nih.govdocumentsdelivered.com.

Antagonists that block the NMDA receptor can be neuroprotective. One strategy is to target the glycine binding site. Compounds in the 3-acyl-4-hydroxyquinolin-2(1H)-one class have been specifically identified as antagonists of the glycine site of the NMDA receptor complex acs.org. By blocking this co-agonist site, these compounds can inhibit NMDA receptor activation, thereby preventing excessive calcium influx and subsequent excitotoxicity acs.orgnih.gov.

Potential for Neuroprotective Applications

The combined properties of NMDA receptor antagonism and antioxidant activity suggest a potential for neuroprotective applications for this compound and related compounds nih.gov. Excitotoxicity and oxidative stress are common pathological mechanisms in a variety of neurodegenerative disorders nih.gov. By simultaneously mitigating glutamate-mediated excitotoxicity through NMDA receptor antagonism and combating oxidative damage via radical scavenging and inhibition of lipid peroxidation, these compounds could offer a multi-faceted approach to neuroprotection mdpi.comnih.gov. The quinoline scaffold itself is considered a promising framework for the development of new drugs targeting neurodegenerative diseases nih.gov.

Anticancer and Antitumor Potential

The potential of quinolone derivatives as anticancer agents has been a subject of extensive research. mdpi.comnih.gov These compounds have been explored for their ability to induce cell cycle arrest and apoptosis in various cancer models. nih.gov

Quinolone derivatives have demonstrated cytotoxic activity against several human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7) and the colon carcinoma cell line (HCT-116). researchgate.net While various quinolone-based hybrid molecules have been synthesized and evaluated for their antiproliferative effects, specific cytotoxicity data, such as IC50 values for this compound against MCF-7 and HCT-116 cell lines, are not detailed in the available research. The antiproliferative activity of quinolone hybrids is often influenced by the nature of substitutions on the core structure. nih.govmdpi.com

The mechanism of action for the anticancer effects of many quinolone derivatives is linked to the inhibition of essential cellular enzymes. nih.gov A primary target for this class of compounds is the type II topoisomerase enzyme family. brieflands.com Quinolones can function as "topoisomerase poisons," stabilizing the complex between the enzyme and DNA, which leads to double-stranded DNA breaks that cannot be repaired, ultimately triggering cell death. nih.gov This mechanism is an extension of their well-established antibacterial action, where they target bacterial DNA gyrase and topoisomerase IV. brieflands.comnih.gov While this is a known pathway for the broader quinolone class, specific enzymes within cancer pathways that are directly inhibited by this compound have not been explicitly identified in the reviewed literature.

Other Biological Activities

Beyond anticancer research, the quinolone scaffold has been investigated for a range of other therapeutic applications. mdpi.com

Quinolone-based compounds have been a promising area of research for new antimalarial agents. nih.govnih.gov Structure-activity relationship studies are crucial in optimizing their potency. In one study investigating 7-methoxy quinolones, the nature of the substituent at the 3-position was found to be critical for antimalarial activity. The introduction of an acetyl group at this position, as seen in this compound, resulted in a significant decrease in potency. Specifically, the 3-acetyl derivative showed a nearly 90% drop in antimalarial activity against Plasmodium falciparum strains when compared to a derivative with a 3-carboxyl ester group. nih.gov

Table 1: Effect of 3-Position Substituent on Antimalarial Activity of a 7-Methoxy Quinolone Analog nih.gov
Compound TypeSubstituent at 3-PositionRelative Potency
Carboxyl Ester Analog-COORHigh
Acetyl Analog-COCH₃Low (approx. 90% reduction vs. ester)
Carboxylic Acid/Amide Analog-COOH / -CONH₂Activity Abolished

The quinolone structure is a recognized pharmacophore in the development of agents against the human immunodeficiency virus (HIV). mdpi.comnih.gov This has led to the successful development of the approved anti-HIV drug elvitegravir, which is a 4-quinolone derivative. nih.govresearchgate.net Research has shown that various derivatives of the quinolone scaffold possess promising in vitro and in vivo anti-HIV properties, making it a privileged structure in the search for new antiretroviral candidates. nih.govnih.gov However, specific studies detailing the anti-HIV activity of this compound are not present in the available literature.

Information regarding the antipyretic (fever-reducing) properties of this compound is not available in the reviewed scientific literature.

Anthelmintic Activity

The quinoline and quinolone scaffolds are recognized as privileged structures in medicinal chemistry, known to form the basis of compounds with a wide array of pharmacological properties, including anthelmintic activity. mdpi.com This has led to the investigation of various quinolone derivatives for their potential to treat helminth infections.

Research in this area has led to the development and patenting of specific quinoline-3-carboxamide (B1254982) derivatives for their use as anthelmintics. google.com These compounds are intended for the control, treatment, and prevention of infections caused by helminths, particularly gastro-intestinal and extra-intestinal nematodes in both animals and humans. google.com The goal of this research is to identify compounds with a broad spectrum of activity at low dosages. google.com While the broader class of quinolones has been a source of investigation for anti-parasitic properties, including against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei brucei, specific studies detailing the anthelmintic activity of this compound were not identified in the reviewed literature. mdpi.commdpi.com The focus remains on functionalized derivatives, such as the aforementioned carboxamides, to achieve desired potency and spectrum. google.com

Compound ClassInvestigated ActivityTarget Pathogens (Example)
Quinoline-3-carboxamide derivativesAnthelminticGastro-intestinal and extra-intestinal nematodes
Lipophilic heterocyclic quinolonesAnti-parasiticPlasmodium falciparum, Trypanosoma brucei brucei

Anticholinesterase Activity

The quinolinone structure has served as a scaffold for the design of potential multitarget small molecules for Alzheimer's disease therapy, with a key focus on cholinesterase inhibition. researchgate.net In one study, a series of 19 quinolinones (QN1-19) and 13 dihydroquinolinones (DQN1-13) were synthesized and evaluated for their ability to inhibit human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE). researchgate.net

While most of the synthesized compounds did not show significant activity, a few derivatives displayed promising inhibitory profiles. researchgate.net Notably, compounds QN8, QN9, and DQN7 demonstrated notable inhibition of both hrAChE and hrBuChE. Molecule QN8 was identified as a particularly potent and selective non-competitive inhibitor of hrAChE, with a half-maximal inhibitory concentration (IC50) of 0.29 µM and a Ki value of 79 nM. researchgate.net Further research combining quinolonecarboxamide with a benzylpiperidine moiety has also yielded potent AChE inhibitors, reinforcing the utility of the quinolone scaffold in the design of agents targeting cholinesterases. nih.gov

CompoundhrAChE IC50 (µM)hrBuChE IC50 (µM)
QN80.29>10
QN91.151.28
DQN71.451.12

Data sourced from a study on diversely functionalized quinolinones. researchgate.net

Inhibition of Myosin ATPases

Myosins are a family of motor proteins that rely on the hydrolysis of ATP to drive a variety of cellular processes, including muscle contraction and intracellular transport. nih.gov The development of small molecule inhibitors that target myosin ATPase activity is an area of significant therapeutic interest. nih.govnih.gov While various "privileged scaffolds" have been used to develop such inhibitors, literature specifically detailing the investigation of this compound for this activity is limited.

Research into myosin inhibitors has successfully identified potent molecules based on other heterocyclic systems. For instance, MyoVin-1, a pyrazolopyrimidine-based compound, was developed as an inhibitor of myosin V ATPase activity with an IC50 of approximately 6 µM. nih.govresearchgate.net Another example is pentabromopseudilin (B80150) (PBP), a halogenated natural product that potently and reversibly inhibits the ATPase activity of myosin Va with an IC50 of 1.2 µM. nih.gov These examples demonstrate that while the quinolone scaffold itself is a versatile starting point for drug discovery, the exploration of its potential as a myosin ATPase inhibitor is not yet extensively documented. nih.gov

InhibitorChemical ScaffoldTarget MyosinIC50
MyoVin-1PyrazolopyrimidineMyosin V~6 µM
Pentabromopseudilin (PBP)Halogenated PyrroleMyosin Va1.2 µM

Structure Activity Relationships Sar and Computational Studies

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the 4-hydroxy-2-quinolone scaffold, these studies have revealed how different functional groups at various positions influence biological efficacy.

The nature and position of substituents on the 4-hydroxy-2-quinolone core have a dramatic impact on antimicrobial activities. nih.gov

Alkyl Chain Length: The length of the alkyl side chain at the C-3 position has been shown to significantly affect antimicrobial potency. In a series of analogs, it was found that increasing the alkyl chain length could enhance activity. For instance, a brominated analog with a nonyl side chain at C-3 exhibited exceptional antifungal activity against Aspergillus flavus, surpassing that of the control drug, amphotericin B. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, onto the quinolone ring can dramatically influence biological activity. nih.gov Studies on N-substituted 3-acetyl-4-hydroxyquinolinones have involved halogenation reactions, such as bromination, to create versatile intermediates for synthesizing more complex heterocyclic systems. rsc.org In the broader quinolone class, a fluorine atom at the C-6 position is a common feature in many clinically successful fluoroquinolone compounds, enhancing their antibacterial spectrum. nih.gov Similarly, a halogen at the 8-position can improve oral absorption and activity against anaerobic bacteria. nih.gov

The following table summarizes the effect of substituents on the antifungal activity of 4-hydroxy-2-quinolone analogs against A. flavus. nih.gov

Compound IDSubstituent at C-6Substituent at C-7Alkyl Chain at C-3IC50 (µg/mL)
3aHHNonyl70.97
3iHBrNonyl1.15
3jBrHNonyl1.05

Data sourced from Khamkhenshorngphanuch et al., 2020. nih.gov

The 4-hydroxy group is a critical feature for the biological activity of this class of compounds. It is part of the C-3/C-4 keto-enol system, which is considered essential for binding to target enzymes like DNA gyrase. nih.govasm.org

In studies of DNA gyrase B (GyrB) inhibitors, the 4-hydroxy-2-quinolone fragment was identified as essential for activity. nih.gov The 4-hydroxyl group, in particular, is crucial for binding to the ATP site of the enzyme, forming key hydrogen bonds with the side chains of amino acid residues such as Glu58 and Arg84. nih.gov The importance of this interaction is highlighted by the fact that its disruption leads to a significant loss of inhibitory potency.

Furthermore, spectroscopic analysis using ¹H-NMR shows a signal at a very low field (16-17 ppm) for the proton of the 4-OH group. mdpi.com This indicates the proton is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group of the acetyl or carboxamide substituent at the C-3 position, which helps to maintain a planar conformation that can be beneficial for target binding. mdpi.comualberta.ca

Modification at the N-1 position of the quinolone ring is a common strategy to modulate the pharmacological properties of these compounds. researchgate.net The substituent at this position can influence potency, spectrum of activity, and even side-effect profiles. nih.govmsu.edu

Alkyl and Cycloalkyl Groups: The presence of a cyclopropyl (B3062369) group at the N-1 position has been shown to enhance the activity of quinolones against mammalian topoisomerase II and bacterial DNA gyrase. nih.govasm.org Other small alkyl groups, such as ethyl, have also been incorporated to explore their impact on activity. mdpi.com

Aryl Groups: The introduction of N-phenyl groups bearing polar substituents can lead to excellent antimicrobial activity. researchgate.net For arylfluoroquinolones, the greatest in vitro antibacterial potency was observed when the N-1 substituent was a p-fluorophenyl or p-hydroxyphenyl group. msu.edu

Complex Heterocycles: In the development of novel DNA gyrase inhibitors, a 4-oxoquinazolinone moiety was attached via a carboxamide linker to the nitrogen of a 4-hydroxy-2-quinolone scaffold. nih.gov This modification led to potent inhibitors of S. aureus GyrB. nih.gov

The following table illustrates the inhibitory activity of different N-substituted quinazolinone-4-hydroxy-2-quinolone-3-carboxamides against S. aureus GyrB. nih.gov

Compound IDN-Substitution MoietyGyrB IC50 (µM)
f1Pentyl-quinazolinone1.21
f4(4-fluorophenyl)-quinazolinone0.31
f14(4-chlorophenyl)-quinazolinone0.28

Data sourced from Li et al., 2022. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for understanding the behavior of molecules at an atomic level, guiding the design of new and more effective therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been applied to 3-acetyl-4-hydroxy-2-quinolone derivatives to understand their interaction with various biological targets.

DNA Gyrase: Docking simulations of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides into the ATP binding site of S. aureus GyrB revealed the crucial role of the 4-hydroxy-2-quinolone fragment. nih.gov The model showed that the carbamoyl (B1232498) group forms hydrogen bonds with Arg144, while the 4-hydroxyl group interacts with Glu58 and Arg84, anchoring the inhibitor in the active site. nih.gov

Lipoxygenase (LOX): In silico docking studies of quinolinone-carboxamide analogues against soybean LOX suggested that the most active compounds bind at an alternative binding site, distinct from the catalytic center, in a manner similar to the reference compound nordihydroguaiaretic acid (NDGA). mdpi.com

p38α Mitogen-Activated Protein Kinase (p38α MAPK): The p38α MAPK is a key enzyme in inflammatory pathways and a target for anti-inflammatory drugs. nih.govuni-tuebingen.de While specific docking studies for this compound were not detailed in the reviewed literature, related quinolinone scaffolds have been investigated as inhibitors for this class of kinases. mdpi.com

Quantum chemical calculations provide insight into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT): DFT calculations have been employed to study 3-acyl-4-hydroxy-2(1H)-quinolones. researchgate.net These studies are used to determine optimized molecular geometries, structural parameters, and global reactivity descriptors. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter calculated, with values for some derivatives ranging from 3.75 to 4.82 eV. researchgate.net For the closely related compound 3-chloro-4-hydroxyquinolin-2(1H)-one, DFT calculations at the B3LYP/6-311++G (d,p) level were used to investigate geometries and thermochemical parameters.

Tautomerism Studies: The this compound scaffold can exist in several tautomeric forms. Semiempirical quantum calculations have been used to predict the most stable tautomer based on total energy values, providing a deeper understanding of the compound's structural preferences. rsc.org

Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Analysis: For analogs like 3-chloro-4-hydroxyquinolin-2(1H)-one, NBO analysis has been used to study intramolecular interactions and charge delocalization. NLO calculations have been performed to determine properties like linear polarizability and first-order hyperpolarizability, which are relevant for optoelectronic applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinolone derivatives, QSAR models are instrumental in predicting their therapeutic efficacy and in guiding the design of new analogues with enhanced activities, such as antibacterial or cytotoxic effects. nih.govnih.gov

The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several classes, including:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the average connectivity index. plos.org

Physicochemical descriptors: These relate to properties like lipophilicity (e.g., logP) and electronic distribution (e.g., Hammett constants).

Geometrical descriptors: These 3D descriptors define the size and shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanics calculations and include properties like HOMO-LUMO energies, dipole moments, and partial atomic charges. nih.gov

Once calculated for a series of compounds, these descriptors are used as independent variables in statistical analysis, typically multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates them with the dependent variable (biological activity). nih.gov Such models can help identify the key structural requirements for a specific biological action. For instance, a QSAR study on quinolone derivatives might reveal that increased lipophilicity at a certain position negatively impacts antibacterial activity, while the presence of a hydrogen bond donor at another position enhances it. These insights are crucial for the rational design of new derivatives of compounds like this compound.

Descriptor TypeExample DescriptorRelevance to Biological Activity
TopologicalAverage Connectivity Index (X4A)Relates to molecular branching and can influence receptor binding affinity. plos.org
PhysicochemicallogPDescribes the lipophilicity of the molecule, affecting its ability to cross cell membranes.
ElectronicHOMO/LUMO Energy GapIndicates the chemical reactivity and stability of the molecule. nih.gov
GeometricalMolecular Surface AreaDefines the size and shape, which is critical for steric interactions with a biological target.

Tautomeric Equilibrium Analysis

The compound this compound can exist in different tautomeric forms due to proton migration. Tautomerism is a significant factor as different tautomers can exhibit distinct physicochemical properties and biological activities. The equilibrium between these forms is influenced by factors such as the solvent and substitution patterns. researchgate.net

For this compound, four potential tautomeric structures can be considered (A–D in the figure below). The equilibrium between these forms is typically rapid on the NMR timescale, resulting in a single set of averaged signals in ¹H and ¹³C NMR spectra. researchgate.net

Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D.[<a

Figure 1: Potential tautomeric forms of this compound.

Computational chemistry, particularly quantum mechanics calculations, provides a powerful tool for investigating the relative stabilities of these tautomers. Semiempirical quantum mechanics calculations, which determine the heat of formation (ΔH), have indicated that tautomer A is the most stable and therefore the most favored form of this compound. researchgate.net More advanced methods like Density Functional Theory (DFT) can be employed to calculate the relative energies and Gibbs free energies of the tautomers, often including solvent effects through models like the Polarizable Continuum Model (PCM), to provide a more accurate picture of the tautomeric equilibrium in different environments. nuph.edu.uawuxiapptec.com

Experimental techniques such as NMR spectroscopy are also crucial for studying tautomerism. While fast exchange often prevents the observation of individual tautomers, the chemical shifts of key nuclei, such as the C4 carbon, can be indicative of the dominant form. For example, in related 4-hydroxy-/4-oxo-quinolones, a significant deshielding of the C4 carbon in ¹³C NMR spectra is characteristic of the 4-oxo form being predominant in solution. nuph.edu.ua The comparison between experimentally observed chemical shifts and theoretically calculated values for each tautomer can serve as a reliable criterion for assigning the major species in the equilibrium. nuph.edu.uanih.gov

TautomerKey Structural FeatureRelative Stability (Computational)Methodology
Tautomer A4-hydroxy-2-quinoloneMost stableSemiempirical Quantum Mechanics (Heat of Formation) researchgate.net
Tautomer B2-hydroxy-4-quinoloneLess stable-
Tautomer CEnol of acetyl groupLess stable-
Tautomer DZwitterionic formLess stable-

Prediction of Molecular Properties

Computational methods are widely used to predict various molecular properties of chemical compounds, offering insights that can guide experimental work. For this compound, key properties such as the acidity constant (pKa) and spectral characteristics can be estimated using quantum chemical calculations.

Acidity Constant (pKa): The pKa value is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. The 4-hydroxy group of this compound is acidic, and its pKa can be predicted computationally. The "direct approach" is a common method where the Gibbs free energies of the protonated (HA) and deprotonated (A⁻) species are calculated in a simulated solvent environment. The pKa is then derived from the free energy change of the dissociation reaction. Density Functional Theory (DFT) calculations, combined with a continuum solvation model like the Solvation Model based on Density (SMD), have proven effective for accurately predicting the pKa of phenolic compounds. nih.gov For complex molecules, semi-empirical quantum chemical methods can also provide rapid and reasonably accurate pKa predictions. peerj.com

Spectral Shifts: Theoretical calculations can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a standard method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov By performing TD-DFT calculations, it is possible to predict how structural modifications or changes in the solvent environment would affect the spectral shifts of this compound. These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule. rsc.orgresearchgate.net

Molecular PropertyComputational MethodPredicted Information
Acidity Constant (pKa)DFT with Solvation Model (e.g., SMD)Provides the pH at which the 4-hydroxy group deprotonates, influencing solubility and biological interactions. nih.gov
UV-Vis Spectral ShiftsTime-Dependent DFT (TD-DFT)Predicts the maximum absorption wavelength (λmax) and helps understand electronic transitions within the molecule. nih.gov
NMR Chemical ShiftsDFT (e.g., GIAO method)Calculates ¹H and ¹³C chemical shifts to aid in structure elucidation and tautomer analysis. nuph.edu.ua

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹³C DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Acetyl-4-hydroxy-2-quinolone in solution. Analysis of ¹H and ¹³C NMR spectra allows for the definitive assignment of all proton and carbon signals, respectively.

The compound exists in a tautomeric equilibrium. However, on the NMR timescale, a single set of signals is typically observed for the major tautomer, indicating a rapid interchange between the forms. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinolone ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl protons of the acetyl group would resonate upfield, likely as a sharp singlet around δ 2.5 ppm. The protons of the hydroxyl and amine groups will exhibit broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the quinolone and acetyl groups are expected to have the most downfield chemical shifts, generally above δ 160 ppm. The aromatic and vinyl carbons of the quinolone ring will appear in the δ 110-140 ppm range. The methyl carbon of the acetyl group will be found in the upfield region, typically around δ 20-30 ppm.

¹³C DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ signals will appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique is particularly useful for confirming the presence of the methyl group (positive peak) and the methine carbons in the aromatic ring (positive peaks).

A detailed, experimentally-derived table of specific chemical shifts and coupling constants for the parent compound is essential for unambiguous structural confirmation. While extensive data exists for its derivatives, specific data for this compound requires further dedicated analysis.

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Based on the structure of this compound, the following characteristic absorption peaks are anticipated:

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad)O-H stretchHydroxyl group
3300-3100 (broad)N-H stretchAmine group (in the quinolone ring)
~3100-3000C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic C-H (methyl group)
~1700-1680C=O stretchAcetyl carbonyl
~1660-1640C=O stretchQuinolone carbonyl (amide)
~1620-1450C=C stretchAromatic ring

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

For a closely related compound, 3-Acetyl-4-Hydroxycoumarin, the carbonyl ester and exocyclic ketone stretching vibrations are observed at approximately 1743 cm⁻¹ and 1694 cm⁻¹, respectively. samipubco.com The aromatic C=C stretching vibrations are found in the 1420-1608 cm⁻¹ range, with aliphatic and aromatic C-H stretches between 2868-3018 cm⁻¹. The O-H stretching vibration appears around 3232 cm⁻¹. samipubco.com These values provide a strong comparative basis for the expected IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental formula of this compound. The molecular formula of the compound is C₁₁H₉NO₃, which corresponds to a molecular weight of 203.19 g/mol . nih.govnih.govresearchgate.net In a mass spectrum, the molecular ion peak ([M]⁺•) would be expected at an m/z (mass-to-charge ratio) of 203.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline (B57606) derivatives, common fragmentation pathways include the loss of small neutral molecules such as CO, HCN, and radicals like •CH₃. chempap.org The fragmentation of this compound would likely involve the initial loss of the acetyl group (CH₃CO•, 43 mass units) to give a prominent fragment ion. Subsequent fragmentation of the quinolone ring system would lead to other characteristic ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

X-ray Structural Analysis

The Cambridge Structural Database (CSD) contains an entry for a tautomeric form of the title compound, 3-Acetyl-2,4-dihydroxyquinoline, under the deposition number CCDC 672206. nih.gov Analysis of this crystallographic data would reveal key structural features, including the planarity of the quinolone ring system and the conformation of the acetyl group. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. These interactions are crucial for understanding the physical properties of the compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems, such as this compound. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.

For related N-amino and N-acetamido substituted 2-quinolone-3-carboxylic acid derivatives, absorption signals for n→π* and π→π* transitions are observed in the 280-400 nm range. dergipark.org.tr It is anticipated that this compound will exhibit characteristic absorption maxima (λmax) within a similar region, attributable to the extended π-system of the quinolone ring conjugated with the acetyl group. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Microanalysis (C, H, N, O)

Microanalysis, or elemental analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₁₁H₉NO₃, the theoretical elemental composition can be calculated. azom.com

Comparison of the experimentally determined percentages with the calculated values provides a stringent test of the sample's purity.

Element Calculated (%) Found (%)
Carbon (C)65.02Data not available in search results
Hydrogen (H)4.46Data not available in search results
Nitrogen (N)6.89Data not available in search results
Oxygen (O)23.62Data not available in search results

The "Found (%)" values are determined experimentally and would be reported in the literature for a synthesized and purified sample.

Research Applications and Therapeutic Potential

Development of Novel Therapeutic Agents

The 4-hydroxy-2-quinolone core is a privileged structure in drug discovery, known to be a key component in various natural products and synthetic molecules with significant bioactivity. researchgate.netmdpi.com This has spurred extensive research into synthesizing derivatives of 3-Acetyl-4-hydroxy-2-quinolone to develop new therapeutic agents for a range of diseases.

Antibacterials and Antifungals with Improved Potency and Reduced Resistance

Derivatives of the quinolone scaffold have long been recognized for their antibacterial properties, primarily by targeting bacterial type II topoisomerases like DNA gyrase and topoisomerase IV. nih.gov The this compound framework provides a basis for creating new antibacterial and antifungal compounds.

Recent studies have focused on synthesizing novel analogs to combat drug-resistant pathogens. For instance, a series of 4-hydroxy-2-quinolinone analogs with a long alkyl side chain at the C-3 position and various substituents on the C-6 and C-7 positions have been synthesized and evaluated for their antimicrobial activity. researchgate.net A notable finding from this research is that a brominated analog with a nonyl side chain demonstrated exceptional antifungal activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, which is more potent than the standard antifungal drug amphotericin B. researchgate.netnih.gov The antibacterial activity of these analogs against Staphylococcus aureus also showed a similar structure-activity relationship, though it was less potent than the antifungal activity. researchgate.net

The structure-activity relationship (SAR) studies of these quinolone derivatives reveal that the length of the alkyl chain and the nature of the substituent significantly influence their antimicrobial effects. researchgate.net Generally, modifications at various positions of the quinolone ring, such as the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions, can modulate the antibacterial spectrum and potency. pharmacy180.com For example, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) moiety at the C-7 position are known to be crucial for broad-spectrum antibacterial activity. pharmacy180.com While some derivatives of 3-acetyl coumarin (B35378) linked to quinolones have shown good activity against both gram-positive and gram-negative bacteria, their antifungal activity was found to be weak compared to standard drugs like Nystatin. nih.govbrieflands.com

Compound DerivativeTarget OrganismActivity (IC50/MIC)
Brominated analog with nonyl side chainAspergillus flavus1.05 µg/mL (IC50)
Quinolone-Coumarin Hybrids (General)Gram-positive and Gram-negative bacteriaGood activity
Quinolone-Coumarin Hybrids (General)FungiWeak activity

Anti-inflammatory Drugs

The 4-hydroxy-2-quinolone scaffold is also being investigated for the development of new anti-inflammatory agents. mdpi.com Research in this area often focuses on the ability of these compounds to inhibit enzymes involved in the inflammatory process, such as lipoxygenases (LOX).

In one study, a series of carboxamides and hybrid derivatives of 4-hydroxy-2-quinolinone were synthesized and evaluated for their ability to inhibit soybean LOX as an indicator of their anti-inflammatory potential. mdpi.com Two quinolinone–carboxamide compounds, which were reported for the first time, demonstrated the best LOX inhibitory activity with an IC50 value of 10 μM. mdpi.com Another carboxamide derivative and a quinolinone hybrid with acetylated ferulic acid emerged as multi-target agents, exhibiting both LOX inhibition and antioxidant activity. mdpi.com The in silico docking studies of these compounds revealed that they bind to an alternative binding site on the LOX enzyme. mdpi.com

Compound DerivativeTarget EnzymeActivity (IC50)
Quinolinone–carboxamide compounds (3h and 3s)Soybean Lipoxygenase (LOX)10 μM
Carboxamide 3gSoybean Lipoxygenase (LOX)27.5 μM
Quinolinone hybrid with acetylated ferulic acid (11e)Soybean Lipoxygenase (LOX)52 μM

CNS-Active Compounds

The quinolone scaffold has been associated with compounds that can act on the central nervous system (CNS). The 4-hydroxy-2(1H)-quinolone structure is a key feature in molecules that have been investigated as selective glycine (B1666218) site antagonists, which are relevant to various nervous system diseases such as stroke, Parkinson's disease, and Alzheimer's disease. researchgate.net While direct studies on this compound derivatives for CNS activity are not extensively detailed in the provided search results, the foundational role of the core structure suggests a potential avenue for the design of novel CNS-active compounds. Further research is needed to explore specific modifications of this compound that could lead to effective treatments for neurological disorders.

Anticancer Leads

The development of anticancer agents based on the quinolone scaffold is a significant area of research. nih.gov The 4-hydroxy-2-quinolone motif is present in numerous compounds with demonstrated anticancer properties. researchgate.net Synthetic feasibility and the ease of derivatization at multiple positions of the quinolone ring have made it an attractive target for medicinal chemists. nih.gov

Derivatives of 4-hydroxy-2-quinolone have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated for their inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. mdpi.com One of these derivatives showed a potent IC50 value of 13 µM against Caco-2 cells. mdpi.com

Furthermore, fluoroquinolone derivatives have been repurposed and investigated as anticancer agents. nih.gov Ciprofloxacin (B1669076) derivatives, for example, have shown significant antiproliferative activity against prostate cancer cells, with some exhibiting IC50 values as low as 2.02 µM. nih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov

Compound DerivativeCancer Cell LineActivity (IC50)
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16)Caco-2 (colorectal adenocarcinoma)13 µM
N-acylated ciprofloxacin derivative (Compound 99)PC3 (prostate cancer)2.02 µM
Ortho-phenol chalcone (B49325) derivative of ciprofloxacin (Compound 97)A549 (lung cancer)27.71 µM
Ortho-phenol chalcone derivative of ciprofloxacin (Compound 97)HepG2 (hepatoma)22.09 µM

Multi-Target Drug Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the strategy of multi-target drug design, which aims to develop single compounds that can interact with multiple biological targets. rsc.orgnih.gov The 4-hydroxy-2-quinolone scaffold is well-suited for this approach due to its chemical versatility. mdpi.com

Researchers have successfully designed quinolone-based hybrids that exhibit multiple pharmacological activities. For example, some 4-hydroxy-2-quinolinone derivatives have been shown to possess both anti-inflammatory (LOX inhibition) and antioxidant properties. mdpi.com In the context of Alzheimer's disease, multi-target-directed ligands have been designed based on the quinoline (B57606) structure to simultaneously target key factors in the disease's pathology. mdpi.com This includes the development of quinoline–chalcone hybrids as potential multi-target anticancer agents. mdpi.com The ability to functionalize the this compound core at various positions allows for the incorporation of different pharmacophores, leading to hybrid molecules with a desired multi-target profile.

Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold has the potential to be developed into chemical probes for investigating various biological pathways. By incorporating reporter tags, such as alkynes or azides, into the quinolone structure, these molecules can be used in bioorthogonal labeling experiments to visualize, identify, and quantify their interactions with cellular components.

While specific examples of this compound being used as a chemical probe were not found in the provided search results, the principle of using small molecules to probe biological function is well-established. For instance, alkyne-modified nucleosides are used to track DNA and RNA synthesis, and alkyne analogs of acetate (B1210297) can report on protein acetylation. This approach could be adapted to the this compound scaffold to develop probes for studying the enzymes and pathways it interacts with, such as bacterial topoisomerases or inflammatory enzymes. Such probes would be invaluable tools for elucidating the mechanisms of action of quinolone-based drugs and for discovering new therapeutic targets.

Preclinical Studies and in vivo Evaluations

Preclinical research has focused on derivatives of the 2-quinolone structure, investigating their potential as therapeutic agents. A notable study synthesized and evaluated a series of 3-aryl-2-quinolone derivatives for their antitumor effects, both in vitro and in vivo. nih.govacs.org

In this extensive study, the compounds were first tested for cytotoxicity against 12 different human cancer cell lines. nih.gov The derivatives did not show significant cytotoxicity. nih.govacs.org However, subsequent in vitro testing revealed that several of the compounds could markedly decrease the migration of MCF-7 human breast cancer cells at low concentrations. nih.gov

Based on these findings, select compounds underwent in vivo evaluation. A key part of the in vivo assessment was the determination of the maximum tolerated dose, which showed the tested compounds to be nontoxic in animal models. nih.govacs.org The therapeutic potential was evaluated using the MXT mouse mammary adenocarcinoma model. nih.govacs.org In this model, the nontoxic, antimigratory compound, identified as compound 16, was tested in combination with conventional cytotoxic drugs. nih.gov The results demonstrated that combining the 3-aryl-2-quinolone derivative with either doxorubicin (B1662922) or etoposide (B1684455) led to additive therapeutic benefits compared to the administration of the individual drugs alone. nih.govacs.org This suggests that such quinolone derivatives could improve the efficacy of existing anticancer treatments. acs.org

Table 1: Summary of in vivo Evaluation of a 3-Aryl-2-Quinolone Derivative

Parameter Details Reference
Compound Class 3-Aryl-2-Quinolone Derivatives nih.govacs.org
Animal Model Mice nih.gov
Tumor Model MXT mouse mammary adenocarcinoma nih.govacs.org
***in vivo* Toxicity** The tested compounds were determined to be nontoxic. nih.govacs.org
Key Finding A specific derivative (compound 16) exhibited antimigratory properties and was nontoxic. nih.gov
Combination Therapy Combination of compound 16 with doxorubicin or etoposide resulted in additive antitumor benefits. nih.govacs.org

Drug Delivery Systems

The potential use of this compound in sophisticated drug delivery systems, such as those designed for brain targeting, is an area of theoretical interest. For a compound to be effective in targeting the brain, it must be capable of crossing the blood-brain barrier (BBB).

While specific studies detailing the use of this compound in such systems are limited, research on the broader class of quinolones provides some relevant insights. Certain quinolone derivatives, particularly fluoroquinolones, are known to cross the blood-brain barrier and affect the central nervous system (CNS). nih.gov This penetration of the CNS is often associated with the neurotoxic side effects observed with some quinolone antibiotics. nih.gov Nevertheless, the ability of the foundational quinolone structure to cross the BBB is a critical characteristic that could potentially be harnessed for the development of drug delivery vehicles aimed at the brain. Further research would be required to modify the this compound structure to enhance BBB penetration for therapeutic purposes while minimizing potential neurotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-Acetyl-4-hydroxy-2-quinolone?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with anthranilic acid derivatives under acidic conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., acetic acid or ethanol), and catalyst optimization (e.g., sulfuric acid). Post-synthesis purification via recrystallization using methanol/water mixtures improves yield (≥75%) . For acetyl group introduction, Kappe et al. (1994) demonstrated acylation at the 3-position using acetyl chloride in anhydrous dichloromethane .

Q. How can solubility challenges of this compound be addressed in experimental settings?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL). For in vitro assays, dissolve in DMSO (10–50 mM stock) with brief sonication (30–60 sec). If precipitation occurs, co-solvents like ethanol (10–20% v/v) or DMF can stabilize the solution. For biological studies, validate solvent biocompatibility via negative controls .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic methods:

  • SC-XRD : Resolves bond lengths (e.g., C=O at 1.22 Å) and torsion angles to confirm the acetyl and hydroxyl substituents .
  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 12.3 (OH, broad), δ 8.2–7.4 (aromatic protons), δ 2.4 (acetyl CH3) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation ([M+H]+ at m/z 218.1) .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from tautomeric equilibria (keto-enol forms) or solvent effects. Use computational modeling (DFT at B3LYP/6-31G* level) to predict NMR shifts and compare with experimental data. For IR, assign O–H stretching (3200–3500 cm⁻¹) and carbonyl vibrations (1660–1700 cm⁻¹) via frequency calculations . Validate using deuterated solvents to suppress proton exchange .

Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?

  • Methodological Answer : Focus on heterocyclic annelation:

  • Step 1 : Introduce fused rings (e.g., pyrazole or thiazole) at the 2-quinolone core via cycloaddition reactions .
  • Step 2 : Optimize substituent electronics (e.g., electron-withdrawing groups at C-6/C-8) to enhance binding affinity to biological targets (e.g., kinases or bacterial enzymes) .
  • Step 3 : Validate via in silico docking (AutoDock Vina) against crystallographic protein structures (PDB ID: 2XZZ) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Use buffered solutions (pH 1–12) at 25°C. Monitor degradation via HPLC; the compound is stable at pH 4–7 but hydrolyzes in alkaline conditions (t½ = 2 h at pH 12) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at –20°C in inert atmospheres to prevent oxidation .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict HOMO-LUMO gaps (e.g., 4.1 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • MD Simulations : Analyze solvation dynamics in explicit water (GROMACS) to assess membrane permeability .

Q. What mechanisms underlie the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : The compound disrupts bacterial quorum sensing (e.g., Pseudomonas aeruginosa) by competitively inhibiting the PQS receptor (LasR). Validate via:

  • Gene Knockdown : Measure lasI and lasR expression (qRT-PCR) post-treatment .
  • Biofilm Inhibition : Quantify biomass reduction (CV staining) in microtiter assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.